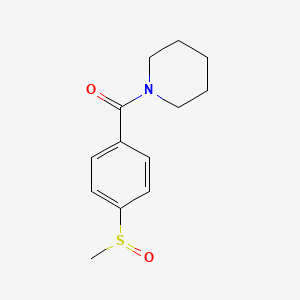
1-(Azepan-1-yl)-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Azepan-1-yl)-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanone is a chemical compound that has been studied for its potential use in scientific research. It is a ketone derivative that has shown promise in various applications due to its unique chemical structure.
作用機序
The mechanism of action of 1-(Azepan-1-yl)-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanone is not fully understood. However, it is believed to interact with certain biological targets, such as enzymes or receptors, and modulate their activity. This modulation can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
1-(Azepan-1-yl)-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanone has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, it has been reported to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. It has also been shown to modulate the activity of certain receptors, such as GABA and NMDA receptors, which are involved in synaptic transmission.
実験室実験の利点と制限
One of the main advantages of using 1-(Azepan-1-yl)-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanone in lab experiments is its unique chemical structure, which allows for specific interactions with biological targets. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations is the lack of understanding of its mechanism of action, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 1-(Azepan-1-yl)-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanone. One area of interest is in the development of new drug candidates based on its chemical structure. Another area of interest is in the development of new fluorescent probes for the detection of metal ions. Additionally, further studies are needed to fully understand its mechanism of action and its potential applications in various scientific fields.
In conclusion, 1-(Azepan-1-yl)-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanone is a chemical compound that has shown promise in various scientific research applications. Its unique chemical structure and potential for specific interactions with biological targets make it a promising option for future research. However, further studies are needed to fully understand its mechanism of action and potential applications.
合成法
The synthesis of 1-(Azepan-1-yl)-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanone involves the reaction of 2-phenyl-5-methyl-1,3-oxazole-4-carboxylic acid with 1-aminocyclohexane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in an organic solvent. The resulting product is then purified through a series of chromatography steps to obtain the pure compound.
科学的研究の応用
1-(Azepan-1-yl)-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanone has been studied for its potential use in various scientific research applications. One of the main areas of interest is in the field of medicinal chemistry, where it has been evaluated for its potential as a drug candidate. It has also been studied for its use as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
1-(azepan-1-yl)-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-14-16(13-17(21)20-11-7-2-3-8-12-20)19-18(22-14)15-9-5-4-6-10-15/h4-6,9-10H,2-3,7-8,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZNENBBQCFKSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CC(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-4-[(2-methylphenyl)methyl]morpholine](/img/structure/B7509393.png)

![2-[[2-(Hydroxymethyl)piperidin-1-yl]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7509399.png)
![2-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)amino]propanenitrile](/img/structure/B7509402.png)
![2,6-Dimethyl-4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]morpholine](/img/structure/B7509404.png)

![N-[4-(azetidine-1-carbonyl)phenyl]benzamide](/img/structure/B7509436.png)


![4-[(4-Fluorophenyl)methyl]-2-methylmorpholine](/img/structure/B7509456.png)
![2-Methyl-4-[(1-phenylpyrazol-4-yl)methyl]morpholine](/img/structure/B7509460.png)
